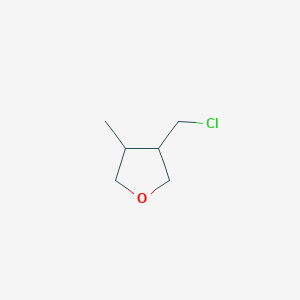

3-(Chloromethyl)-4-methyltetrahydrofuran

Description

Properties

IUPAC Name |

3-(chloromethyl)-4-methyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5-3-8-4-6(5)2-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOYMQUNADPLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 3-(Chloromethyl)-4-methyltetrahydrofuran

Technical Whitepaper: 3-(Chloromethyl)-4-methyltetrahydrofuran A Strategic Guide to Properties, Stability, and Application as a Chiral Scaffold

Executive Summary

This compound (CAS 1202400-53-0) is a disubstituted tetrahydrofuran derivative acting as a versatile electrophilic building block in medicinal chemistry. Characterized by a primary alkyl chloride "warhead" and a methyl-substituted ether ring, it serves as a critical intermediate for introducing the 3,4-disubstituted THF motif—a privileged scaffold in HIV protease inhibitors and next-generation agrochemicals. This guide provides a comprehensive analysis of its physicochemical profile, stereochemical considerations, and stability protocols required for high-integrity synthesis.

Chemical Identity & Structural Analysis

The molecule features a saturated furan ring substituted at the C3 and C4 positions. Unlike the planar furan precursors, the tetrahydrofuran (THF) ring adopts a puckered envelope conformation to minimize torsional strain.

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 1202400-53-0 |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| SMILES | CC1COCC1CCl |

| Key Functional Groups | Cyclic Ether (Oxolane), Primary Alkyl Chloride |

Stereochemical Complexity

The presence of two chiral centers at C3 and C4 gives rise to two diastereomeric pairs (four stereoisomers):

-

Cis-isomer: The chloromethyl and methyl groups reside on the same face of the ring.[1]

-

Trans-isomer: The substituents reside on opposite faces.[2][3]

-

Note: Synthetic routes involving the hydrogenation of 3,4-disubstituted furans typically yield a mixture of cis/trans isomers, often favoring the cis form due to catalyst surface approach, whereas thermodynamic equilibration favors the trans form to minimize steric repulsion.

Physicochemical Profile

Data below represents a synthesis of experimental values for close analogs (e.g., 3-chloromethyl-THF) and calculated properties for the target structure.

| Property | Value / Range | Context & Implication |

| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than THF. |

| Boiling Point | 165–170 °C (est. at 760 mmHg) | Significantly higher than THF (66°C) due to increased MW and polarity. |

| Density | 1.08 – 1.12 g/mL | Denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | ~1.8 (Calculated) | Moderate lipophilicity; suitable for traversing biological membranes. |

| Solubility | Miscible: DCM, THF, Ethyl AcetateLow: Water | Hydrophobic methyl/chloro groups limit water solubility compared to THF. |

| Flash Point | ~60–65 °C (Closed Cup) | Classifiable as a Flammable Liquid (Category 3 or 4). |

Synthesis & Manufacturing Pathways

The industrial preparation typically follows a "Reduction-Chlorination" logic, avoiding direct ring formation which is less regioselective.

Primary Synthetic Route (Deoxychlorination)

The most robust pathway proceeds via the alcohol intermediate, 3-(hydroxymethyl)-4-methyltetrahydrofuran.

-

Precursor Assembly: Hydrogenation of methyl 4-methyl-3-furoate or cyclization of 2-isobutyl-1,4-butanediol derivatives.

-

Chlorination: Conversion of the primary alcohol to the chloride using Thionyl Chloride (

) or Methanesulfonyl chloride (

Figure 1: Standard synthetic workflow converting furanic precursors to the target chloromethyl-THF.

Chemical Stability & Reactivity

Researchers must balance the reactivity of the alkyl chloride with the sensitivity of the ether ring.

A. Nucleophilic Substitution (The "Warhead")

The primary chloride is an excellent electrophile for

-

Amines: Reacts rapidly with secondary amines to form tertiary amine cores (common in drug synthesis).

-

Alkoxides: Forms ethers, though elimination (E2) competes if the base is bulky (e.g., t-BuOK).

B. Ether Ring Stability

-

Acid Sensitivity: The THF ring is susceptible to ring-opening polymerization or cleavage in the presence of strong Lewis acids (

, -

Oxidative Instability (Peroxides): Like all ethers, the hydrogens alpha to the oxygen (C2 and C5) are prone to radical abstraction by oxygen, leading to potentially explosive peroxides.

-

Protocol: Test for peroxides using starch-iodide paper before distillation.

-

Reactivity Logic Flow

Figure 2: Divergent reactivity pathways. The blue paths represent desired synthetic utility; red/yellow paths represent degradation risks.

Handling & Storage Protocols

To maintain reagent integrity and safety, the following "Self-Validating" protocols are recommended.

| Parameter | Recommendation | Mechanism of Failure Prevention |

| Storage Temp | 2–8 °C (Refrigerated) | Slows the rate of autoxidation and hydrolysis. |

| Atmosphere | Dry Nitrogen or Argon | Prevents moisture ingress (hydrolysis of Cl) and oxygen (peroxide formation). |

| Stabilizer | BHT (2,6-di-tert-butyl-4-methylphenol) | Scavenges free radicals to inhibit peroxide formation (typically 100–200 ppm). |

| Container | Amber Glass or Teflon-lined Steel | Blocks UV light which catalyzes radical formation; prevents leaching. |

| Shelf Life | 12 Months | Re-test purity (GC-MS) and peroxide levels every 6 months. |

Emergency Response:

-

Spill: Absorb with vermiculite. Do not use combustible materials (sawdust).

-

Fire: Use alcohol-resistant foam or dry chemical. Water spray may be ineffective due to low solubility.

References

-

ChemicalBook. 3-(Chloromethyl)tetrahydrofuran Properties and Analogs. (Accessed 2024).[4]

-

National Institutes of Health (NIH) - PubChem. Compound Summary for CID 53402099: 3-Hydroxymethyl-4-methyl-tetrahydrofuran.

-

Walczak, D. et al. "DFT studies of conversion of methyl chloride and substituted chloromethyl tetrahydrofuran derivatives." Journal of Molecular Modeling, 2013.

-

Sigma-Aldrich. Safety Data Sheet: Tetrahydrofuran Derivatives. (General Halo-ether safety protocols).

-

BenchChem. Synthesis of Substituted Tetrahydrofurans: Protocols and Pathways.

Sources

3-(Chloromethyl)-4-methyltetrahydrofuran role in heterocyclic chemistry

An In-Depth Technical Guide

Topic: The Role of 3-(Chloromethyl)-4-methyltetrahydrofuran in Heterocyclic Chemistry Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral, bifunctional synthetic building block of significant interest in modern organic and medicinal chemistry. Possessing both a stable tetrahydrofuran (THF) scaffold and a highly reactive primary alkyl chloride, this molecule serves as a versatile electrophilic precursor for the construction of complex heterocyclic systems. The THF moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a desirable feature in drug discovery programs. This guide elucidates the core physicochemical properties, stereochemical considerations, and principal synthetic routes to access this intermediate. Furthermore, it provides a detailed examination of its reactivity profile, focusing on the nucleophilic substitution at the chloromethyl group, and presents field-proven protocols for its application in the synthesis of novel nitrogen-, oxygen-, and sulfur-containing heterocycles. The strategic incorporation of the 3,4-disubstituted THF motif into molecular architectures is discussed, highlighting its potential to serve as a key fragment in the development of next-generation therapeutic agents.

Introduction

The Tetrahydrofuran Moiety in Medicinal Chemistry

Saturated oxygen heterocycles, particularly the tetrahydrofuran (THF) ring system, are prevalent structural motifs in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The inclusion of a THF core can profoundly influence a molecule's pharmacological profile by modulating its conformation, polarity, and ability to engage in hydrogen bonding. In drug design, the THF scaffold is often utilized as a bioisosteric replacement for more labile or metabolically susceptible groups, enhancing properties such as aqueous solubility, metabolic stability, and cell permeability. Several FDA-approved drugs incorporate substituted THF derivatives, underscoring the therapeutic relevance of this heterocyclic system.[3]

This compound: A Versatile Bifunctional Intermediate

This compound (CAS No. 89181-22-6) is a strategically important synthetic intermediate. Its structure is characterized by two key features:

-

A Reactive Electrophilic Center: The primary chloromethyl group serves as an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[4] This allows for the covalent attachment of the entire substituted THF scaffold to a wide range of nucleophiles.

-

A Chiral Tetrahydrofuran Core: The ring contains two stereogenic centers at the C3 and C4 positions. This inherent chirality allows for the synthesis of stereochemically defined molecules, which is critical in modern drug development where enantiomeric purity is paramount.

This combination of a stable, pharmaceutically relevant core and a versatile reactive handle makes this compound a powerful tool for building molecular complexity and exploring chemical space in the pursuit of novel heterocyclic compounds.

Physicochemical Properties and Stereochemistry

Core Molecular Attributes

As a substituted cyclic ether, this compound is a polar, aprotic molecule. Its properties are largely dictated by the tetrahydrofuran ring, lending it good solubility in a wide range of common organic solvents. The electron-withdrawing effect of the ring oxygen and the chlorine atom polarizes the C-Cl bond, enhancing the electrophilicity of the methylene carbon.

| Property | Value | Reference |

| CAS Number | 89181-22-6 | [5][6] |

| Molecular Formula | C₆H₁₁ClO | [5][6] |

| Molecular Weight | 134.60 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Not specified; estimated >150 °C | N/A |

Stereoisomerism

The presence of two chiral centers at C3 and C4 means that the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair, referred to as the trans isomers. The (3R,4S) and (3S,4R) isomers constitute another enantiomeric pair, known as the cis isomers.

The relative stereochemistry (cis vs. trans) can significantly impact the three-dimensional shape of the molecule and, consequently, how it interacts with biological targets or directs the stereochemical outcome of subsequent reactions. Therefore, stereocontrolled synthesis of a single desired isomer is a critical objective for its practical application.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, its preparation can be logically designed based on established methods for constructing highly substituted tetrahydrofurans.[7][8] A plausible and efficient strategy involves the stereoselective reduction of a substituted furan precursor, followed by functional group manipulation.

Caption: A plausible synthetic route to this compound.

Protocol 1: Exemplary Synthesis of (±)-3-(Chloromethyl)-4-methyltetrahydrofuran

Causality: This protocol follows a logical sequence. First, the aldehyde on the furan ring is reduced to a primary alcohol. Furan is an aromatic heterocycle; its reduction to the saturated tetrahydrofuran ring requires catalytic hydrogenation, which often yields a mixture of cis and trans isomers. Finally, the primary alcohol is converted to the desired alkyl chloride using a standard chlorinating agent like thionyl chloride, which is effective for converting primary alcohols to chlorides with minimal rearrangement.

Step 1: Reduction of 3-Methylfuran-4-carbaldehyde

-

To a stirred solution of 3-methylfuran-4-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4-(hydroxymethyl)furan.

Step 2: Hydrogenation of the Furan Ring

-

In a high-pressure vessel, dissolve the crude 3-methyl-4-(hydroxymethyl)furan (1.0 eq) from the previous step in ethanol.

-

Add 5 mol% Rhodium on carbon (Rh/C) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 500 psi.

-

Heat the mixture to 60 °C and stir vigorously for 24 hours.

-

Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and rinse the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield (±)-3-methyl-4-(hydroxymethyl)tetrahydrofuran as a mixture of cis and trans diastereomers.

Step 3: Chlorination of the Primary Alcohol

-

To a stirred solution of (±)-3-methyl-4-(hydroxymethyl)tetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Core Reactivity and Mechanistic Considerations

The Chloromethyl Group as a Primary Electrophilic Site

The primary utility of this compound in heterocyclic synthesis stems from the reactivity of its chloromethyl group. As a primary alkyl halide, it is an excellent substrate for SN2 reactions with a wide variety of nucleophiles.[9] The electron-withdrawing nature of the adjacent ether oxygen slightly enhances the electrophilicity of the carbon atom.

Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the backside relative to the C-Cl bond, leading to the displacement of the chloride ion and inversion of configuration if the carbon were a stereocenter (which it is not in this case).[4]

Caption: Generalized SN2 mechanism at the chloromethyl group.

Common nucleophiles include:

-

N-Nucleophiles: Primary and secondary amines, azides, anilines, and heterocyclic amines (e.g., imidazole, pyrazole).

-

O-Nucleophiles: Alcohols, phenols, and carboxylates.

-

S-Nucleophiles: Thiols, thiophenols.

-

C-Nucleophiles: Enolates, organometallics (e.g., Grignards, organolithiums), and cyanides.

The Tetrahydrofuran Ring: Stability and Reactivity

The THF ring is generally robust and stable under most nucleophilic substitution conditions. However, under strongly acidic or Lewis acidic conditions, the ring oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack and subsequent ring-opening.[10] This is typically an undesired side reaction but can be exploited for specific synthetic transformations.

Applications in Heterocyclic Synthesis

The primary role of this compound is to serve as an electrophilic partner that introduces the C₅H₁₀O- fragment into a new molecule. This strategy is foundational for building larger, more complex heterocyclic structures.

Synthesis of N-Heterocycles

Reaction with nitrogen nucleophiles is a direct and efficient method for creating C-N bonds, forming precursors to a variety of N-heterocycles.

Example Application: Synthesis of a precursor for a substituted piperazine. A reaction with a protected piperazine provides a direct route to attach the THF moiety. Subsequent deprotection and functionalization can lead to a library of compounds for screening.

Protocol 2: Synthesis of 1-((4-methyltetrahydrofuran-3-yl)methyl)-4-Boc-piperazine

Causality: This protocol exemplifies a standard SN2 alkylation of a secondary amine. Piperazine is a common core in medicinal chemistry, and using its mono-Boc protected form ensures selective alkylation at the free secondary amine. A mild base like potassium carbonate is sufficient to neutralize the HCl formed in situ, and a polar aprotic solvent like DMF facilitates the SN2 reaction.

-

To a solution of this compound (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Intramolecular Cyclization Strategies

A powerful application involves using a bifunctional reagent where this compound is the electrophile. For example, reaction with ethyl 2-aminoacetate would yield an intermediate that, upon saponification and activation, could undergo intramolecular cyclization to form a lactam bearing the substituted THF side chain. This approach rapidly builds molecular complexity and constructs novel heterocyclic ring systems.

Role in Drug Discovery and Development

The incorporation of the this compound fragment into potential drug candidates is a strategic decision guided by several principles of medicinal chemistry.

-

Scaffold Hopping & Fragment-Based Design: This building block provides a unique, chiral, three-dimensional scaffold. It can be used in fragment-based screening or to replace less desirable parts of a lead compound ("scaffold hopping") to improve its drug-like properties.[3][11]

-

Improving Physicochemical Properties: The THF moiety is a known "pharmacophoric element" that can enhance aqueous solubility and act as a hydrogen bond acceptor through its ether oxygen, potentially improving target engagement.

-

Vectorial Exit: In structure-based drug design, the methyl and chloromethyl groups at the 3 and 4 positions provide defined vectors for exiting the binding pocket of a target protein to pick up additional favorable interactions or to tune solubility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-(chloromethyl)tetrahydrofuran | CAS 89181-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 89181-22-6 CAS Manufactory [chemicalbook.com]

- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Topic: The Strategic Potential of 3-(Chloromethyl)-4-methyltetrahydrofuran as a Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Novel Chiral Scaffolds

In the landscape of medicinal chemistry and drug discovery, the demand for novel, three-dimensional chiral building blocks is insatiable. These molecular fragments serve as the foundational architecture for new chemical entities, influencing everything from target engagement and potency to pharmacokinetic properties. The tetrahydrofuran (THF) ring, a privileged scaffold found in numerous natural products and pharmaceuticals, offers a rigid, polar framework that can effectively orient substituents in three-dimensional space.[1][2][3][4] While extensively studied, the exploration of specific, strategically substituted THF derivatives continues to unlock new potential.

This guide focuses on a promising yet underutilized building block: 3-(Chloromethyl)-4-methyltetrahydrofuran . With two adjacent stereocenters (C3 and C4), it exists as four distinct stereoisomers. The presence of a reactive chloromethyl handle at C3 provides a versatile point for synthetic elaboration, allowing for the introduction of a wide array of functional groups via nucleophilic substitution. This combination of a defined stereochemical core and a reactive functional group makes it a highly attractive synthon for fragment-based drug design and the construction of complex molecular targets.

Here, we, as senior application scientists, will provide a comprehensive overview of the potential of this compound. We will delve into robust strategies for its stereoselective synthesis, discuss its synthetic utility, and provide exemplary protocols to illustrate its practical application. Our goal is to equip researchers with the knowledge to leverage this building block for the efficient and innovative construction of next-generation therapeutics.

Part I: The Stereochemical Landscape and Synthetic Blueprint

The core value of this compound lies in its defined stereochemistry. The relationship between the C3 and C4 substituents (cis or trans) dictates the overall shape of the molecule and how it presents its reactive chloromethyl group. Accessing each of the four stereoisomers in an enantiomerically pure form is paramount to its utility.

| Stereoisomer | C3-C4 Relationship | Stereochemical Descriptor |

| Isomer 1 | trans | (3R, 4R) |

| Isomer 2 | trans | (3S, 4S) |

| Isomer 3 | cis | (3R, 4S) |

| Isomer 4 | cis | (3S, 4R) |

Synthesizing these isomers requires precise control over stereochemistry. While direct synthesis of this specific molecule is not widely reported, we can logically derive effective strategies from established methodologies for constructing substituted tetrahydrofurans.

Strategy 1: Chiral Pool Synthesis via Intramolecular Cycloetherification

One of the most reliable methods for generating chiral molecules is to begin with a readily available, enantiopure starting material from the "chiral pool." For the synthesis of our target, a derivative of D-mannitol or L-gulono-1,4-lactone could serve as an excellent starting point. The key step in this approach is a regioselective intramolecular epoxide opening, a strategy frequently utilized in the construction of complex molecules.[5]

Causality Behind Experimental Choices:

-

Starting Material: D-mannitol provides multiple chiral centers with known absolute configurations, which can be manipulated to set the desired stereochemistry at C3 and C4.

-

Key Transformation: The intramolecular SN2-type ring-opening of an epoxy alcohol is a powerful method for forming the THF ring. The stereochemistry of the alcohol and epoxide predetermines the stereochemistry of the resulting cyclic ether, making it a highly predictable and self-validating system. The regioselectivity of the ring-opening is controlled by Baldwin's rules, favoring the 5-exo-tet closure.

-

Chlorination: A late-stage chlorination of a primary alcohol (e.g., using thionyl chloride or Appel reaction conditions) provides the target chloromethyl group with minimal risk of epimerization at the adjacent stereocenter.

Caption: Proposed workflow for chiral pool synthesis of this compound.

Strategy 2: Asymmetric Catalysis

For de novo synthesis, asymmetric catalysis offers a powerful alternative to chiral pool approaches. A relay catalysis system, for instance, could be employed to construct the tetrahydrofuran core with high enantioselectivity.[6][7] This involves the coupling of two simpler fragments under the control of a chiral catalyst.

Causality Behind Experimental Choices:

-

Flexibility: This approach is not dependent on the availability of a specific chiral starting material and can be adapted to generate various substituted THFs.

-

Catalyst Control: The stereochemical outcome is dictated by the chiral ligand associated with the metal catalyst (e.g., Rhodium or Ruthenium). This allows access to either enantiomeric series of the product simply by choosing the corresponding enantiomer of the ligand.[6][7]

-

Convergence: Two non-chiral fragments are combined to create a complex chiral molecule in a highly efficient manner. For our target, this could involve the asymmetric coupling of an allylic chloride with a diazo ester, followed by transformations to install the methyl and chloromethyl groups.

Part II: The Role of the Chloromethyl Group: A Gateway for Diversification

The synthetic value of this compound is realized through the reactivity of the C-Cl bond. As a primary alkyl chloride, it is an excellent electrophile for SN2 reactions, allowing for the clean introduction of a wide range of nucleophiles with minimal risk of elimination side reactions.

Key Synthetic Transformations:

-

Azide Formation and Reduction: Reaction with sodium azide (NaN₃) followed by reduction (e.g., H₂, Pd/C or Staudinger reaction) provides the corresponding aminomethyl derivative. This is a fundamental transformation for introducing basic nitrogen atoms, crucial for many pharmacophores.

-

Ether and Thioether Synthesis: Williamson ether synthesis with various alkoxides or phenoxides (RONa) or reaction with thiolates (RSNa) can generate a library of ether and thioether analogues. These modifications are key for modulating properties like lipophilicity and hydrogen bonding potential.

-

Cyanide Displacement: Introduction of a nitrile group using sodium cyanide (NaCN) creates a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively extending the carbon chain.

-

Formation of Organometallic Reagents: Conversion to the corresponding Grignard or organolithium reagent (via lithium-halogen exchange) would open up possibilities for C-C bond formation with various electrophiles, though this can be challenging in the presence of the THF ether oxygen.

Caption: Diversification potential via nucleophilic displacement of the chloromethyl group.

Application in Drug Discovery: The ability to generate a library of analogues from a single chiral core is a cornerstone of modern medicinal chemistry. For example, the amino-THF motif is present in various biologically active compounds, including antiviral agents and kinase inhibitors.[3][8] By using this compound, chemists can rapidly synthesize a focused library of compounds to probe the structure-activity relationship (SAR) of a target, optimizing for potency, selectivity, and ADME properties. The THF scaffold acts as a bioisostere for cyclohexane but introduces a polar oxygen atom that can act as a hydrogen bond acceptor, often improving solubility and metabolic stability.[9]

Part III: Exemplary Experimental Protocols

The following protocols are illustrative and based on well-established procedures for analogous transformations.[10][11] They represent a self-validating system where reaction progress can be monitored by standard techniques (TLC, LC-MS) and the product structure confirmed by spectroscopic analysis (NMR, IR).

Protocol 1: Synthesis of (3R, 4R)-3-(Azidomethyl)-4-methyltetrahydrofuran

This protocol describes the conversion of the chloromethyl group to an azidomethyl group, a key intermediate for primary amines.

Materials:

-

(3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran and anhydrous DMF (approx. 0.5 M solution).

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: The product, (3R, 4R)-3-(Azidomethyl)-4-methyltetrahydrofuran, should be identifiable by the appearance of a strong, sharp azide stretch in the IR spectrum (approx. 2100 cm⁻¹) and the disappearance of the starting chloride in the mass spectrum.

Protocol 2: Synthesis of a Phenylthioether Derivative

This protocol demonstrates the formation of a C-S bond, a common linkage in pharmaceutical compounds.

Materials:

-

(3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

-

Carefully add sodium hydride in portions to the stirred THF.

-

Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt (hydrogen gas evolution will cease).

-

Add a solution of (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired phenylthioether.

Conclusion and Future Outlook

This compound represents a chiral building block of significant untapped potential. Its four distinct, accessible stereoisomers provide a robust platform for exploring chemical space with a high degree of three-dimensional control. The synthetic tractability of the chloromethyl group allows for rapid and efficient diversification, making it an ideal substrate for library synthesis in early-stage drug discovery programs.

Future work should focus on the development of scalable, asymmetric syntheses to make all four stereoisomers readily available. Furthermore, exploring the conversion of the chloromethyl group into less common functionalities could unlock novel applications. As the demand for structurally diverse and stereochemically complex small molecules continues to grow, building blocks like this compound will be instrumental in driving the innovation required to address challenging biological targets.

References

- Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homolog

- Stereoselective Synthesis of Tetrahydrofurans via Formal [3+2]-Cycloaddition of Aldehydes and Allylsilanes. Formal Total Synthesis of the Muscarine Alkaloids (−)-Allomuscarine and (+)-Epimuscarine. (2002). Journal of the American Chemical Society.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.

- Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. (2024).

- Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv

- Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. (2025).

- Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay C

- Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. (2025).

- 3-(Chloromethyl)furan synthesis. (n.d.). ChemicalBook.

- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

- Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. (2021). PubMed.

Sources

- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-(Chloromethyl)furan synthesis - chemicalbook [chemicalbook.com]

The Enduring Scaffold: A Guide to the History, Discovery, and Synthesis of Substituted Tetrahydrofuran Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring, a deceptively simple five-membered cyclic ether, is a cornerstone of chemical biology and medicinal chemistry. Its prevalence in a vast array of structurally complex and biologically potent natural products has established it as a "privileged scaffold," a molecular framework that is repeatedly recognized by biological systems. This guide provides a comprehensive exploration of the substituted tetrahydrofuran derivative, tracing its journey from initial discovery in nature to its central role in modern pharmaceuticals. We will delve into the historical context that spurred synthetic innovation, dissect the evolution of synthetic methodologies from classical cyclizations to powerful asymmetric catalytic systems, and examine key case studies where the THF motif has been masterfully exploited in drug design. This technical guide is intended for researchers, chemists, and drug development professionals, offering not just a review of the literature, but an expert analysis of the causality behind experimental choices and the strategic thinking that continues to drive this dynamic field.

Part 1: The Tetrahydrofuran Core - A Privileged Scaffold in Nature and Medicine

The tetrahydrofuran (THF), or oxolane, ring is an oxygen-containing heterocyclic compound that represents one of the most ubiquitous structural motifs in biologically active molecules.[1][2] Its unique combination of properties—polarity, hydrogen bond accepting capability, and conformational flexibility—allows it to engage in specific and high-affinity interactions with a multitude of biological targets. This has made it a recurring theme in the molecular architecture of nature's most potent therapeutic agents.

The THF ring is a fundamental building block in diverse classes of natural products, including:

-

Annonaceous Acetogenins: A large family of polyketide-derived natural products renowned for their potent antitumor activities, often featuring multiple THF rings arranged in complex stereochemical patterns.[1][3]

-

Lignans: A class of polyphenols where the THF core is frequently found, exhibiting a range of biological activities including antiviral and anticancer properties.[3]

-

Marine Natural Products: The marine environment is a rich source of complex lipids, terpenes, and polyketides containing the THF motif, many of which display promising antibiotic, antimalarial, and anticancer activities.[4][5][6]

The therapeutic relevance of this scaffold is unequivocally validated by its presence in several FDA-approved drugs. Prominent examples include the groundbreaking HIV-1 protease inhibitor Darunavir and the potent anticancer agent Eribulin , a synthetic analogue of a marine natural product.[1][7][8] The journey from identifying these complex natural products to developing them, or their analogues, as life-saving medicines is a testament to the ingenuity of synthetic organic chemistry. This guide will trace that journey, providing an in-depth analysis of the historical discoveries and the evolution of synthetic strategies that have enabled scientists to harness the power of the substituted tetrahydrofuran.

Part 2: Early Encounters - The Natural World as a Driving Force for Synthesis

The history of substituted tetrahydrofurans is inextricably linked to the field of natural product chemistry. The isolation and structural elucidation of molecules with bewildering complexity and potent bioactivity from natural sources presented a formidable challenge to the scientific community and served as the primary catalyst for the development of novel synthetic methodologies.

The Annonaceous acetogenins stand out as a particularly influential class. First isolated from plants of the Annonaceae family, these compounds, such as asimicin, exhibit extraordinary cytotoxic activity against a range of cancer cell lines.[3] Their structures, often containing adjacent bis-THF rings flanked by long aliphatic chains and a terminal lactone, posed a significant synthetic puzzle. The need to control the relative and absolute stereochemistry of up to four or more contiguous stereocenters on the THF rings directly spurred the invention of new stereoselective synthesis methods.

Simultaneously, exploration of the marine biosphere unveiled an astonishing diversity of THF-containing metabolites.[4] Marine sponges, algae, and fungi produce a wealth of terpenes and polyketides where the THF ring is a key structural feature.[5][9] These compounds, born from unique biosynthetic pathways in extreme environments, demonstrated a broad spectrum of biological activities, including antiprotozoal, antimicrobial, and antitumor effects.[3] The structural novelty and therapeutic potential of these marine natural products captured the attention of synthetic chemists, creating a powerful synergy between natural product isolation and methodology development that continues to this day.

Part 3: The Evolution of Synthesis - From Classical to Modern Methodologies

The challenge of constructing the substituted THF ring with precise stereochemical control has led to the development of a vast and sophisticated synthetic toolkit. This evolution reflects the broader trends in organic synthesis, moving from stoichiometric reactions to highly efficient and selective catalytic processes.

Classical Approaches: Harnessing Intramolecular Cyclizations

Early strategies for THF synthesis relied heavily on intramolecular cyclization reactions, where a tethered oxygen nucleophile attacks an electrophilic carbon to form the five-membered ring.

-

Intramolecular Williamson Ether Synthesis: This S_N2 pathway involves the cyclization of a halo-alcohol or a related substrate with a sulfonate leaving group. The stereochemistry of the resulting THF is directly dependent on the stereocenters present in the acyclic precursor.

-

Acid-Catalyzed Dehydration of Diols: The industrial production of unsubstituted THF often involves the acid-catalyzed dehydration of 1,4-butanediol.[1] While effective for the parent ring, this method is less suitable for complex, substituted derivatives due to a lack of regiochemical and stereochemical control.

-

Intramolecular Epoxide Opening: Pioneered by Kishi and others, the intramolecular addition of a hydroxyl group to an epoxide became a cornerstone of polyether synthesis.[3] This method is particularly powerful as it allows for the predictable formation of specific stereochemical relationships based on the well-defined geometry of the epoxide ring opening.

Protocol 1: Classical Intramolecular Epoxide Opening

This protocol provides a representative procedure for the synthesis of a substituted THF via the acid-catalyzed intramolecular opening of an epoxy-alcohol, a foundational technique in natural product synthesis.

Step 1: Epoxidation of the Alkene

-

Dissolve the starting γ-hydroxy alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 10 minutes.

-

Stir the reaction at 0 °C and allow it to warm to room temperature over 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxy-alcohol.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude epoxy-alcohol from Step 1 in anhydrous DCM.

-

Add a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA) (0.1 eq).

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC for the formation of the THF product.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the substituted tetrahydrofuran.

The Rise of Stereoselectivity: Asymmetric Synthesis

Controlling the absolute stereochemistry of the THF ring is critical for biological activity. The field has evolved from relying on the "chiral pool" (naturally occurring chiral molecules like sugars) to developing sophisticated catalytic asymmetric methods.[10]

-

Substrate and Auxiliary Control: Early asymmetric syntheses often used chiral starting materials, such as tartrate derivatives, to guide the stereochemical outcome.[11] Alternatively, chiral auxiliaries, like Evans' oxazolidinones or sulfoxide auxiliaries, could be temporarily attached to the acyclic precursor to direct cyclization before being cleaved.[3]

-

Catalytic Asymmetric Methods: The modern era is defined by catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This approach is more atom-economical and efficient. Recent years have seen a surge in powerful catalytic methods for THF synthesis, including nickel-catalyzed reductive cyclizations, visible-light-mediated deoxygenations, and relay catalysis systems that combine multiple catalytic cycles in one pot.[11][12][13]

| Catalytic Method | Catalyst System | Key Transformation | Typical Yield | Typical Enantio-/Diastereo-selectivity | Reference |

| Asymmetric Reductive Cyclization | Ni / P-chiral ligand (DI-BIDIME) | Intramolecular cyclization of O-alkynones | High (>90%) | >99:1 er, >99:1 E/Z | [12] |

| Deoxygenative Cyclization | Visible Light / Photoredox Catalyst | Radical cyclization of monoallylated diols | Good (70-80%) | Dependent on chiral starting material | [11] |

| [3+2] Annulation | Chiral Brønsted Base | Annulation of cyclopropanes with aldehydes | Good to Excellent | Excellent enantioselectivity (>95% ee) | [14] |

| Relay Catalysis | Rh(II) / Chiral Ru(II) | Coupling of cinnamyl chlorides with diazo esters | Good (60-70%) | Good enantioselectivity | [13] |

Expanding the Toolkit: Advanced Cyclization Strategies

Beyond the foundational methods, a diverse array of powerful reactions has been developed to construct the THF ring, often enabling the formation of multiple bonds or complex substitution patterns in a single step.

-

Oxidative Cyclizations: These methods typically involve the cyclization of an unsaturated alcohol, such as a γ-hydroxy alkene, using an oxidizing agent.[3] The Mukaiyama aerobic oxidative cyclization, using cobalt catalysts, is a notable example that allows for the formation of THF rings under mild, aerobic conditions.[15]

-

Radical Cyclizations: Free-radical-mediated cyclizations offer a powerful way to form C-C and C-O bonds.[16] While early methods often relied on tin hydrides, concerns over toxicity have driven the development of cleaner, tin-free alternatives. These reactions are particularly useful for constructing highly substituted systems, and the diastereoselectivity can often be controlled through the addition of Lewis acids.[16]

-

Transition-Metal Catalyzed Annulations & Cross-Couplings: Modern organometallic chemistry has provided some of the most elegant and efficient routes to substituted THFs.

-

[3+2] Annulations: These reactions combine a three-atom component with a two-atom component to directly form the five-membered ring. For instance, donor-acceptor cyclopropanes can react with aldehydes in a formal [3+2] cycloaddition.[14]

-

Palladium-Catalyzed Carboetherification: This powerful strategy, developed by Wolfe and others, allows for the simultaneous formation of a C-C and a C-O bond in a single step.[17] It involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl or vinyl halide, providing a convergent and highly diastereoselective route to 2,5-disubstituted THFs.[15]

-

// Nodes Reactants [label="γ-Hydroxy Alkene\n+\nAr-Br", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\n(Ar-Pd-Br)", fillcolor="#FBBC05"]; Coord [label="Alkene & Alcohol\nCoordination", fillcolor="#FBBC05"]; MigIns [label="Intramolecular\nMigratory Insertion\n(Carbopalladation)", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", fillcolor="#FBBC05"]; Product [label="2,5-Disubstituted\nTetrahydrofuran", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> OxAdd; Catalyst -> OxAdd; OxAdd -> Coord; Coord -> MigIns [label="Forms C-C bond"]; MigIns -> RedElim [label="Forms C-O bond"]; RedElim -> Product; RedElim -> Catalyst [style=dashed, label="Regenerates\nCatalyst"]; } dot Figure 2: Simplified catalytic cycle for Pd-catalyzed carboetherification.

Part 4: Application in Drug Discovery and Development - Case Studies

The synthetic methodologies developed for THF synthesis have had a profound impact on human health. The ability to design and synthesize specific, highly functionalized THF derivatives has been central to the success of several blockbuster drugs.

Case Study 1: Darunavir (Prezista) - A Triumph in HIV-1 Protease Inhibition

The development of the HIV-1 protease inhibitor Darunavir represents a landmark achievement in structure-based drug design.[18][19] A key feature of Darunavir is its high-affinity bis-tetrahydrofuran (bis-THF) ligand, which serves as the P2 ligand in the inhibitor.

-

Design Strategy: Researchers observed that potent inhibitors formed hydrogen bonds not just with the amino acid side chains of the protease active site, but also with the backbone atoms. The bis-THF moiety was specifically designed to act as a "hydrophobic wedge" that fits perfectly into the S2 subsite of the enzyme, while its oxygen atoms form crucial hydrogen bonds with the backbone amides of Asp29 and Asp30.[20] This backbone binding is a critical reason for Darunavir's high potency and its robust profile against many drug-resistant HIV strains.

-

Synthetic Challenge: The synthesis of the optically pure (3R,3aS,6aR)-bis-tetrahydrofuranyl urethane was a significant challenge that required a highly stereoselective approach, often involving enzymatic resolution to obtain the single, active stereoisomer.[18][21]

Case Study 2: Eribulin (Halaven) - A Marine-Derived Anticancer Agent

Eribulin is a synthetic macrocyclic ketone analogue of halichondrin B, a complex polyketide isolated from the marine sponge Halichondria okadai.[1] Its intricate structure contains a chain of interconnected ether rings, including multiple substituted tetrahydrofurans.

-

Mechanism of Action: Eribulin functions as a potent anticancer agent by inhibiting microtubule dynamics. It binds to the plus ends of microtubules, suppressing their growth and leading to cell cycle arrest and apoptosis. The precise three-dimensional conformation of its polycyclic ether structure, dictated by the stereochemistry of its many THF and tetrahydropyran rings, is essential for this high-affinity binding.

-

Synthetic Marvel: The total synthesis of Eribulin is one of the most complex and celebrated achievements in modern organic chemistry. It required the development and application of numerous advanced synthetic methods, including many strategies for stereocontrolled THF ring formation, to assemble the 19 chiral centers of the molecule.

Part 5: Conclusion and Future Outlook

The journey of the substituted tetrahydrofuran derivative is a compelling narrative of how challenges in natural product chemistry can fuel decades of innovation in synthetic methodology, ultimately leading to profound benefits for human health. From the initial discovery of complex THF-containing natural products to the development of sophisticated asymmetric catalytic reactions, the field has made remarkable progress.

However, the pursuit of more efficient and sustainable methods continues. Current research focuses on:

-

Green Chemistry: Developing catalytic systems that avoid toxic reagents (like tin) and utilize more environmentally benign conditions, such as visible-light photoredox catalysis.[11][15]

-

Atom Economy: Designing reactions, like Pd-catalyzed carboetherification, that build molecular complexity rapidly by forming multiple bonds in a single operation.[17]

-

New Catalytic Systems: Exploring the use of earth-abundant metals and developing novel chiral ligands and organocatalysts to further improve the efficiency and selectivity of asymmetric transformations.[12][14]

Looking forward, the integration of automated synthesis platforms and computational chemistry, including machine learning, holds the promise of accelerating the design and synthesis of new THF-containing molecules. These technologies will allow researchers to explore chemical space more broadly, rapidly identifying novel THF-based drug candidates with improved potency, selectivity, and pharmacokinetic properties, ensuring that this "enduring scaffold" will remain at the forefront of drug discovery for years to come.

References

-

Wikipedia. Tetrahydrofuran. [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1334-1345. [Link]

-

Li, Y., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11(1), 169-175. [Link]

-

Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Angewandte Chemie International Edition, 57(31), 9992-9996. [Link]

-

Martín, V. S., & Barroso, S. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(10), 642. [Link]

-

Barroso, S., & Martín, V. S. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 101. [Link]

-

ResearchGate. (2019). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

University of Valladolid. (2022). The tetrahydrofuran motif in marine lipids and terpenes. [Link]

-

Obregón, E. B., et al. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition, e202410524. [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. [Link]

-

Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. [Link]

-

ResearchGate. (2025). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Royal Society of Chemistry. [Link]

-

Ramachandran, P. V., & Pratihar, D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5196-5201. [Link]

-

Wang, Z., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

-

Hailes, H. C., & Sheppard, T. D. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Chemistry – A European Journal, 21(48), 17234-17237. [Link]

-

R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Edvinsson, J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. [Link]

- Google Patents. (1981). Synthesis of tetrahydrofuran.

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

-

Wolfe, J. P., & Hay, M. B. (2009). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via PdCatalyzed Carboetherification. The Journal of Organic Chemistry, 74(15), 5440-5448. [Link]

-

ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

ResearchGate. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

-

ResearchGate. (2014). Synthesis of Substituted Tetrahydrofurans. [Link]

-

Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV. [Link]

-

Martín, V. S., & Barroso, S. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]

-

Schmidt, L. H. (1985). Activities of the Tetrahydrofuran Derivative, BA-41,799, Against Plasmodium Cynomolgi Infections in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 27(2), 146-154. [Link]

-

de las Heras, F. G., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Tetrahydrofuran Motif in Polyketide Marine Drugs [mdpi.com]

- 6. The tetrahydrofuran motif in marine lipids and terpenes [uvadoc.uva.es]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Tetrahydrofuran synthesis [organic-chemistry.org]

- 16. diva-portal.org [diva-portal.org]

- 17. Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via PdCatalyzed Carboetherification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 3-(Chloromethyl)-4-methyltetrahydrofuran

Executive Summary

3-(Chloromethyl)-4-methyltetrahydrofuran (CAS: 89181-22-6) is a valuable bifunctional building block in medicinal chemistry. It offers a saturated oxygen heterocycle (tetrahydrofuran) combined with a specific steric vector (the 4-methyl group) that can modulate metabolic stability and receptor binding affinity.

However, the 4-methyl group introduces proximal steric hindrance adjacent to the electrophilic chloromethyl site. Standard

Chemical Context & Mechanistic Insight

The Electrophile

The substrate features a primary alkyl chloride. While primary halides are typically excellent

-

Reactivity: Moderate. The leaving group (Cl⁻) is a weaker leaving group than Br⁻ or I⁻.

-

Stereochemistry: The molecule possesses two chiral centers (C3 and C4). Commercial supplies are often diastereomeric mixtures (cis/trans).

-

Crucial Insight: The nucleophilic substitution occurs at the exocyclic methylene group. Therefore, the stereochemistry of the ring carbons (C3/C4) is preserved. No inversion occurs at the ring stereocenters.

-

-

Safety: As an alkylating agent, treat this compound as a potential genotoxic impurity (PGI). Use appropriate containment.[1]

Reaction Strategy: The "Finkelstein Assist"

To counteract the steric hindrance of the C4-methyl group, we strongly recommend the in-situ Finkelstein reaction . Adding catalytic or stoichiometric Sodium Iodide (NaI) converts the alkyl chloride to a more reactive alkyl iodide in situ.

The resulting iodide is a superior leaving group ($ \approx 10^2-10^3 $ times faster), significantly accelerating the subsequent attack by the nucleophile.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Targeting: Secondary/Tertiary Amines and Nitrogen Heterocycles

Rationale: Direct alkylation of amines with alkyl chlorides often requires high temperatures. We utilize a polar aprotic solvent and iodide catalysis to lower the energy barrier.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) for organic soluble bases. -

Catalyst: NaI (0.1 – 0.5 equiv). Note: Use stoichiometric NaI (1.0 equiv) for sterically hindered amines.

-

Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Methodology

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Activation: Add NaI (0.2 mmol, 20 mol%). Stir at RT for 15 minutes. The solution may darken slightly due to trace iodine; this is normal.

-

Addition: Add the amine (1.2 mmol) followed by

(2.0 mmol).-

Tip: If using a salt form of the amine (e.g., amine·HCl), increase base to 3.0 equiv.

-

-

Reaction: Seal the vial and heat to 60–80 °C .

-

Monitoring: Monitor by LC-MS.[2] The intermediate alkyl iodide may be visible (M+127 mass shift vs chloride) before conversion to product.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Note: If DMF was used, wash with 5% LiCl solution to effectively remove the solvent.

-

Dry over

, filter, and concentrate.

-

Protocol B: Indirect Amination via Azide (Primary Amines)

Targeting: Primary Aminomethyl derivatives (R-CH2-NH2)

Rationale: Direct reaction with ammonia often leads to poly-alkylation (secondary/tertiary amines). The azide displacement followed by Staudinger reduction is the "Gold Standard" for cleanliness.

Step 1: Azidation

-

Dissolve substrate (1.0 equiv) in DMF (0.5 M).

-

Add Sodium Azide (

) (1.5 equiv). Caution: Azides are toxic and shock-sensitive. -

Heat to 80 °C for 4–6 hours.

-

Workup: Dilute with ether/EtOAc, wash copiously with water. Do not concentrate to dryness if small scale; azides can be explosive. Use the solution directly in Step 2 if possible.

Step 2: Staudinger Reduction

-

To the azide solution in THF/Water (10:1), add Triphenylphosphine (

) (1.2 equiv). -

Stir at RT for 12 hours. Nitrogen gas (

) evolution will be observed. -

Hydrolysis: The initial product is an iminophosphorane. Ensure water is present to hydrolyze it to the amine and triphenylphosphine oxide (

). -

Purification: Acid-Base extraction.

-

Extract mixture with 1M HCl (Product goes to aqueous layer).

-

Wash aqueous layer with EtOAc (Removes

). -

Basify aqueous layer with NaOH to pH > 12.

-

Extract back into DCM/EtOAc to obtain pure primary amine.

-

Protocol C: C-O Bond Formation (Etherification)

Targeting: Phenols and Alcohols

Rationale: Alkoxides are harder nucleophiles. The use of Cesium Carbonate (

Materials

-

Substrate: 1.0 equiv.

-

Nucleophile: Phenol/Alcohol (1.1 equiv).

-

Base:

(1.5 equiv).[2] -

Solvent: DMF (Anhydrous).[2]

Methodology

-

Dissolve Phenol (1.1 equiv) and

(1.5 equiv) in DMF.[2] Stir at RT for 30 min to generate the phenoxide. -

Add this compound (1.0 equiv).

-

Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer/nucleophilic catalyst.

-

Heat to 90 °C for 4–12 hours.

-

Standard aqueous workup.

Visualization & Logic

Mechanistic Pathway & Steric Considerations

The following diagram illustrates the

Figure 1: Mechanistic flow showing the catalytic activation of the alkyl chloride to the alkyl iodide to overcome steric hindrance from the C4-methyl group.

Optimization Decision Tree

Use this workflow to select the correct protocol based on your nucleophile.

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

Troubleshooting & Data Summary

Reaction Optimization Data

Typical yields observed with various conditions (Model nucleophile: Morpholine).

| Condition | Solvent | Temp (°C) | Additive | Time (h) | Yield (%) | Notes |

| Standard | MeCN | 60 | None | 24 | 45% | Incomplete conversion. |

| High Temp | DMF | 100 | None | 12 | 60% | Darkening/Decomposition. |

| Finkelstein | MeCN | 60 | 0.5 eq NaI | 8 | 92% | Clean conversion. |

| Base Swap | MeCN | 60 | DIPEA | 12 | 85% | Good for organic solubility. |

Common Issues

-

Issue: Starting material remains after 24h.

-

Fix: Add 1.0 equiv NaI and switch solvent to Acetone or Butanone (MEK) to precipitate NaCl, driving the equilibrium to the Iodide.

-

-

Issue: Product is a mixture of diastereomers.

-

Cause: The starting material was a mixture.[3]

-

Fix: Separation must be done by Prep-HPLC or Chiral SFC. The reaction does not resolve diastereomers.

-

References

-

Walczak, D., & Nowacki, A. (2013).[4] DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Journal of Molecular Modeling, 19(10), 4403–4417.[4] (Theoretical basis for THF ring sterics). [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Substitution with Negatively Charged Nucleophiles. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-(Chloromethyl)-4-methyltetrahydrofuran

Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically approved pharmaceuticals.[1] Its prevalence stems from its unique combination of properties: it is a stable, non-aromatic heterocycle that can engage in hydrogen bonding through its oxygen atom, while its puckered conformation allows for the precise spatial arrangement of substituents. These features enable tetrahydrofuran-containing molecules to effectively mimic the structure of natural ligands, such as sugars in nucleoside analogues, or to serve as key pharmacophoric elements that optimize interactions with biological targets like enzymes and receptors.[2][3][4] Substituted tetrahydrofurans are particularly prominent as P2 ligands in potent HIV-1 protease inhibitors, where they enhance binding affinity through interactions with the enzyme's backbone.[2][3][4]

3-(Chloromethyl)-4-methyltetrahydrofuran is a versatile and reactive building block poised for the synthesis of a diverse array of pharmaceutical intermediates. The primary reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of various functional groups and pharmacophores, tethered to the stereochemically rich 3-methyl-tetrahydrofuran core. The methyl group at the 4-position provides an additional element of structural diversity and can influence the conformational preferences of the ring, which can be critical for optimizing drug-target interactions.

These application notes provide detailed protocols and scientific rationale for the synthesis of key pharmaceutical intermediates starting from this compound. The described methodologies are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals in their quest for novel therapeutics.

Core Synthetic Strategy: Nucleophilic Substitution at the Chloromethyl Group

The primary route for elaborating this compound is through the SN2 reaction. The carbon of the chloromethyl group is electrophilic and will be attacked by a variety of nucleophiles, leading to the displacement of the chloride leaving group.

The general workflow for these syntheses is depicted below:

Figure 1: General workflow for the synthesis of pharmaceutical intermediates from this compound.

Application Note 1: Synthesis of a Chiral Amine Intermediate for Protease Inhibitors

Introduction: Chiral amines are crucial building blocks for a wide range of pharmaceuticals, including HIV protease inhibitors where they often form part of the backbone or key side chains that interact with the enzyme active site. This protocol describes the synthesis of (3-methyltetrahydrofuran-3-yl)methanamine, a valuable intermediate for the development of novel protease inhibitors. The reaction proceeds via a two-step sequence: nucleophilic substitution with sodium azide followed by reduction.

Reaction Pathway:

Figure 2: Synthesis of (3-Methyltetrahydrofuran-3-yl)methanamine.

Protocol 1.1: Synthesis of 3-(Azidomethyl)-4-methyltetrahydrofuran

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 134.61 | 10.0 | 1.35 g |

| Sodium Azide (NaN₃) | 65.01 | 15.0 | 0.98 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10.0 mmol) and anhydrous dimethylformamide (20 mL).

-

Add sodium azide (0.98 g, 15.0 mmol) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate = 9:1) to afford 3-(azidomethyl)-4-methyltetrahydrofuran as a colorless oil.

Expected Yield: 85-95%

Protocol 1.2: Reduction to (3-Methyltetrahydrofuran-3-yl)methanamine

Materials:

| Reagent | Amount (mmol) | Mass/Volume |

| 3-(Azidomethyl)-4-methyltetrahydrofuran | 8.0 | 1.13 g |

| Palladium on Carbon (10% Pd/C) | - | 100 mg |

| Methanol (MeOH) | - | 30 mL |

Procedure:

-

To a 100 mL round-bottom flask, add 3-(azidomethyl)-4-methyltetrahydrofuran (1.13 g, 8.0 mmol) and methanol (30 mL).

-

Carefully add 10% Pd/C (100 mg) to the solution.

-

Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol (20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the desired amine. The product is often pure enough for subsequent steps, but can be further purified by distillation under reduced pressure if necessary.

Expected Yield: 90-98%

Application Note 2: Synthesis of an Aryl Ether Intermediate for Potential Kinase Inhibitors

Introduction: Aryl ether linkages are common motifs in a wide variety of kinase inhibitors, often serving to connect different pharmacophoric elements. This protocol describes the synthesis of 3-((4-nitrophenoxy)methyl)-4-methyltetrahydrofuran. The nitro group can be subsequently reduced to an amine, which can then be further functionalized to build more complex kinase inhibitor scaffolds. This synthesis is an example of a Williamson ether synthesis.

Reaction Pathway:

Figure 3: Synthesis of 3-((4-Nitrophenoxy)methyl)-4-methyltetrahydrofuran.

Protocol 2.1: Williamson Ether Synthesis

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 134.61 | 10.0 | 1.35 g |

| 4-Nitrophenol | 139.11 | 11.0 | 1.53 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| Acetone | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.53 g, 11.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

-

Add this compound (1.35 g, 10.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate = 3:1).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone (20 mL).

-

Concentrate the combined filtrates under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH solution (2 x 30 mL) to remove unreacted phenol, followed by a brine wash (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel (Hexane/Ethyl Acetate = 8:2) to afford the desired aryl ether as a solid.

Expected Yield: 75-85%

Quantitative Data Summary:

| Intermediate | Starting Material | Reaction Type | Key Reagents | Solvent | Temperature | Yield (%) |

| 3-(Azidomethyl)-4-methyltetrahydrofuran | This compound | Nucleophilic Substitution (SN2) | NaN₃ | DMF | 80 °C | 85-95 |

| (3-Methyltetrahydrofuran-3-yl)methanamine | 3-(Azidomethyl)-4-methyltetrahydrofuran | Reduction | H₂, Pd/C | MeOH | rt | 90-98 |

| 3-((4-Nitrophenoxy)methyl)-4-methyltetrahydrofuran | This compound | Williamson Ether Synthesis (SN2) | 4-Nitrophenol, K₂CO₃ | Acetone | Reflux | 75-85 |

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established and highly reliable chemical transformations. The SN2 reaction is a cornerstone of organic synthesis, and its application to primary alkyl halides like this compound is expected to be efficient and high-yielding. A computational study has confirmed the feasibility of SN2 reactions on the chloromethyl group of substituted tetrahydrofurans.[5]

To ensure the trustworthiness of these protocols in a research setting, the following self-validating steps are embedded:

-

Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is crucial to track the consumption of the starting material and the formation of the product. This allows for the optimization of reaction times and prevents the formation of byproducts due to prolonged heating.

-

Spectroscopic Characterization: The identity and purity of the synthesized intermediates must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with the obtained results to validate the structure of the product.

-

Yield Calculation: An accurate determination of the reaction yield is a key indicator of the efficiency of the protocol. Consistently low yields may indicate issues with reagent purity, reaction conditions, or the work-up procedure, prompting further optimization.

Conclusion